molecular formula C13H16F3NO B062906 (1-Benzyl-4-trifluoromethyl-pyrrolidin-3-YL)-methanol CAS No. 168544-96-5

(1-Benzyl-4-trifluoromethyl-pyrrolidin-3-YL)-methanol

Cat. No. B062906
M. Wt: 259.27 g/mol
InChI Key: JVJIYCXIYVNRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Benzyl-4-trifluoromethyl-pyrrolidin-3-YL)-methanol is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a derivative of pyrrolidine and has been shown to have potential therapeutic applications in the treatment of various diseases. In

Mechanism Of Action

The mechanism of action of (1-Benzyl-4-trifluoromethyl-pyrrolidin-3-YL)-methanol is not fully understood. However, it has been suggested that the compound may act on the GABAergic system in the brain, which is involved in the regulation of anxiety and addiction. It may also act on the opioid system, which is involved in the regulation of pain and reward.

Biochemical And Physiological Effects

(1-Benzyl-4-trifluoromethyl-pyrrolidin-3-YL)-methanol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce anxiety and improve cognitive function in animal models. However, the exact mechanisms underlying these effects are not fully understood.

Advantages And Limitations For Lab Experiments

(1-Benzyl-4-trifluoromethyl-pyrrolidin-3-YL)-methanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a wide range of potential therapeutic applications, making it a promising candidate for further research.
However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. It also has potential side effects, which need to be carefully monitored.

Future Directions

There are several future directions for research on (1-Benzyl-4-trifluoromethyl-pyrrolidin-3-YL)-methanol. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's potential use in the treatment of addiction and substance abuse disorders. Additionally, more studies are needed to fully understand the compound's mechanism of action and its potential side effects.

Scientific Research Applications

(1-Benzyl-4-trifluoromethyl-pyrrolidin-3-YL)-methanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-anxiety properties. It has also been studied for its potential use in the treatment of addiction and substance abuse disorders.

properties

CAS RN

168544-96-5

Product Name

(1-Benzyl-4-trifluoromethyl-pyrrolidin-3-YL)-methanol

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

[1-benzyl-4-(trifluoromethyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)12-8-17(7-11(12)9-18)6-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2

InChI Key

JVJIYCXIYVNRHB-UHFFFAOYSA-N

SMILES

C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)CO

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)CO

synonyms

(1-Benzyl-4-trifluoromethyl-pyrrolidin-3-yl)-methanol

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.8 g (6 mmol) of 1-benzyl-3-(RS)-carboethoxy-4-(RS)-trifluoromethylpyrrolidine in 20 mL of THF at 0° C. was added 4.8 mL (4.8 mmol) of a 1M solution of LAH in THF and the reaction was stirred at rt for 30 min. The reaction mixture was quenched with 5N NaOH solution and extracted with ether. The combined organic fractions were washed with 2N NaOH solution and sat'd NaCl solution, dried over Na2SO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, acetone:hexanes, 1:8) to give 1.5 g of the title compound. 1H NMR (CDCl3) δ (key peaks) 7.28-7.37 (m, 5H), 3.76 (d of d, 1H, J=3.5, 10.5 Hz), 3.63 (s, 2H), 3.62 (d of d, 1H, J=5.0, 10.5 Hz), 3.11 (t, 1H, J=9.0 Hz), 2.60 (t, 1H, J=7.0 Hz), 2.45-2.49 (m, 1H), 2.42 (d of d, 1H, J=7.5, 9.5 Hz).
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